1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide
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Overview
Description
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide is a compound with the molecular formula C9H10N4O and a molecular weight of 190.23 . This compound is part of the phthalazine family, which is known for its significant biological and pharmacological activities . Phthalazines are bicyclic N-heterocycles that have attracted attention due to their valuable properties, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Preparation Methods
The synthesis of 1-phthalazinecarboxylic acid, 4-hydrazino-, hydrazide typically involves the reaction of phthalazine derivatives with hydrazine. One common method includes the reaction of phthalazine-1-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-phthalazinecarboxylic acid, 4-hydrazino-, hydrazide involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions can lead to anti-inflammatory and antitumor effects. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide can be compared with other similar compounds, such as:
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Properties
CAS No. |
23196-04-5 |
---|---|
Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
4-hydrazinylphthalazine-1-carbohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-12-8-6-4-2-1-3-5(6)7(14-15-8)9(16)13-11/h1-4H,10-11H2,(H,12,15)(H,13,16) |
InChI Key |
VTQTWMVOEBKPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)C(=O)NN |
Origin of Product |
United States |
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